

1,2-Palmitolein-3-Olein CAS number and molecular weight

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Compound of Interest

Compound Name: 1,2-Palmitolein-3-Olein

Cat. No.: B15592537

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An In-depth Technical Guide to 1,2-Palmitolein-3-Olein

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Palmitolein-3-Olein is a specific triacylglycerol (TAG), a class of lipids that are central to energy storage and cellular metabolism. As a structured lipid, the defined positioning of its constituent fatty acids—palmitoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position—confers unique physicochemical and physiological properties. This technical guide provides a comprehensive overview of **1,2-Palmitolein-3-Olein**, including its fundamental properties, relevant metabolic pathways, and key experimental methodologies for its study. This document is intended to serve as a valuable resource for professionals in research and drug development who are investigating the roles of specific triacylglycerols in health and disease.

Core Data and Properties

The fundamental chemical and physical properties of **1,2-Palmitolein-3-Olein** are summarized below. This data is essential for its identification, characterization, and use in experimental settings.

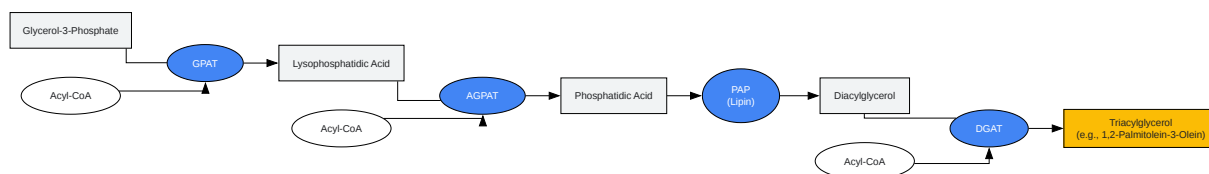
Property	Value	Reference
CAS Number	107196-42-9	[1][2][3]
Molecular Weight	829.33 g/mol	[1][3]
Molecular Formula	C ₅₃ H ₉₆ O ₆	[1][3]
Lipid Number	TG (16:1/16:1/18:1)	[1][2]
Synonyms	9-Octadecenoic acid (Z)-, 2,3-bis[[[(9Z)-1-oxo-9-hexadecenyl]oxy]propyl ester	[1]

Triacylglycerol Metabolism and Signaling Pathways

The metabolism of triacylglycerols is a dynamic process involving both synthesis (lipogenesis) and breakdown (lipolysis). These pathways are intricately regulated by various signaling cascades and are fundamental to maintaining energy homeostasis.

Triacylglycerol Biosynthesis

The primary pathway for triacylglycerol synthesis in most mammalian cells is the glycerol-3-phosphate pathway, which occurs in the endoplasmic reticulum and mitochondria.[4] This pathway involves the sequential acylation of a glycerol backbone, culminating in the formation of a triacylglycerol molecule.

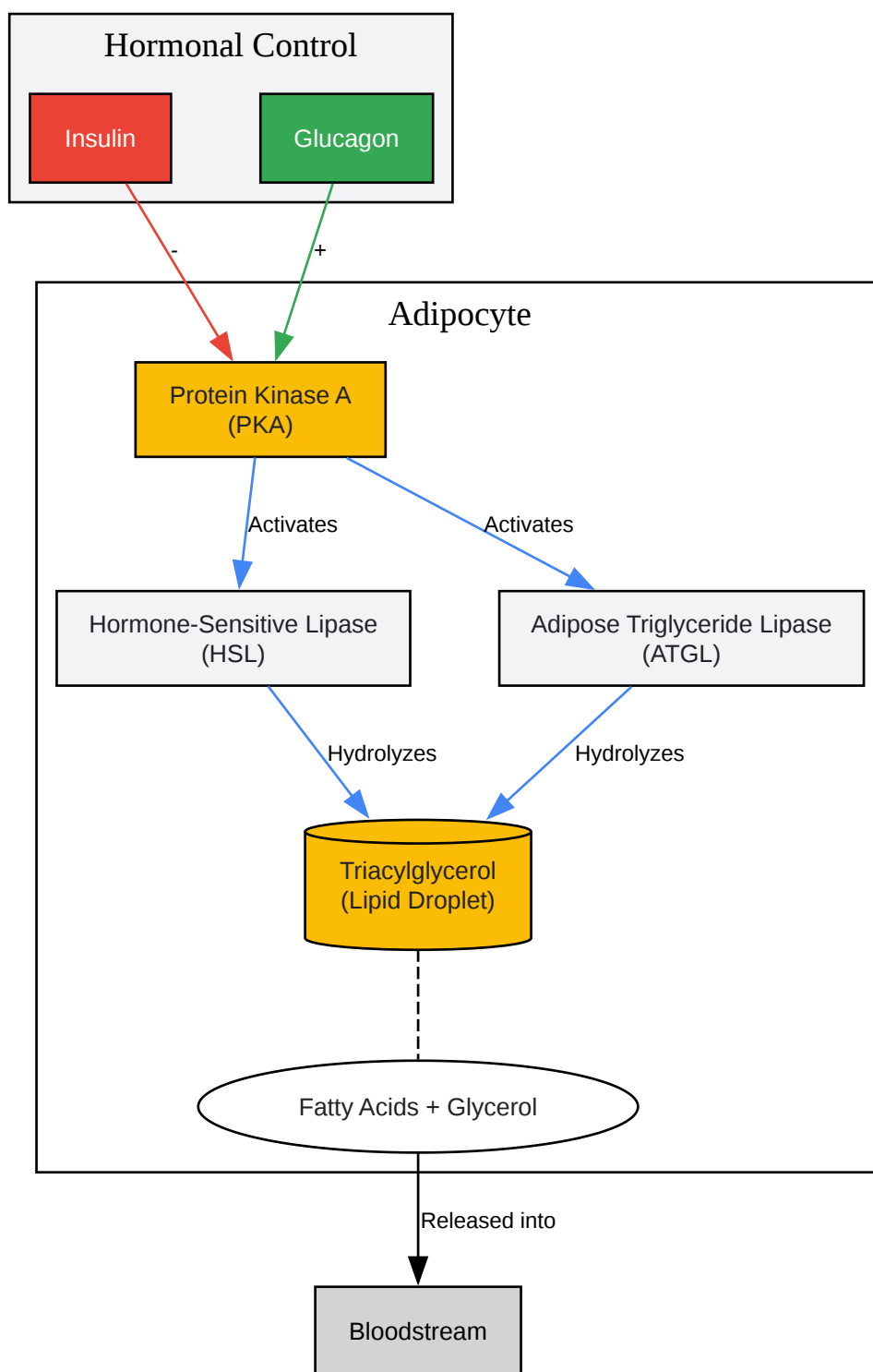


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Glycerol-3-Phosphate Pathway for Triacylglycerol Biosynthesis.

Regulation of Lipolysis

Lipolysis, the breakdown of stored triacylglycerols into fatty acids and glycerol, is a critical process for mobilizing energy reserves. This process is tightly controlled by hormones such as insulin and glucagon, which modulate the activity of key lipolytic enzymes like hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).^[5]



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Hormonal Regulation of Lipolysis in Adipocytes.

Experimental Protocols

The study of specific triacylglycerols like **1,2-Palmitolein-3-Olein** necessitates robust analytical and synthetic methodologies. Below are representative protocols that can be adapted for these purposes.

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

This protocol outlines the general steps for determining the fatty acid composition of a triacylglycerol sample.

Objective: To quantify the constituent fatty acids of **1,2-Palmitolein-3-Olein** after conversion to fatty acid methyl esters (FAMES).

Methodology:

- Saponification and Transesterification:
 - A known amount of the lipid sample is saponified using a strong alkali (e.g., methanolic NaOH) to liberate the fatty acids from the glycerol backbone.
 - The resulting free fatty acids are then trans-esterified to form FAMES using a catalyst such as boron trifluoride (BF₃) in methanol.^[6] An internal standard (e.g., C13:0 or C19:0) is added prior to this step for accurate quantification.^[6]
- Extraction:
 - The FAMES are extracted from the reaction mixture using an organic solvent like hexane.
 - The organic layer is washed with a saturated sodium chloride solution to remove any residual catalyst and water-soluble components.
- Gas Chromatography Analysis:
 - The extracted FAMES are injected into a gas chromatograph equipped with a flame ionization detector (FID).
 - Separation of the FAMES is typically achieved using a wax-type capillary column.^[6]

- The temperature program of the GC oven is optimized to resolve the different FAMES based on their chain length and degree of unsaturation.
- Quantification:
 - The peak areas of the individual FAMES are integrated and compared to the peak area of the internal standard.
 - The concentration of each fatty acid is calculated and expressed as a weight percentage of the total sample.

Synthesis of Structured Lipids via Enzymatic Glycerolysis

This protocol describes a general method for the synthesis of structured lipids, which can be adapted for the production of **1,2-Palmitolein-3-Olein**.

Objective: To synthesize a structured triacylglycerol by reacting a blend of oils with glycerol in the presence of a lipase enzyme.

Methodology:

- Substrate Preparation:
 - A blend of oils rich in palmitoleic acid and oleic acid is prepared in a specific molar ratio.
 - Glycerol is added to the oil blend. The molar ratio of glycerol to fat is a critical parameter to optimize.
 - An appropriate solvent (e.g., tert-butanol) may be added to facilitate the reaction.
- Enzymatic Reaction:
 - An immobilized lipase (e.g., from *Candida antarctica*) is added to the substrate mixture to initiate the glycerolysis-interesterification reaction.^[7]
 - The reaction is carried out in a temperature-controlled reactor (e.g., a stirred-tank reactor) for a defined period (e.g., 24 hours).^[7]

- Enzyme Separation and Product Recovery:
 - After the reaction, the immobilized lipase is separated from the reaction mixture by filtration.
 - The product, a mixture of mono-, di-, and triacylglycerols, is then purified.
- Purification and Analysis:
 - The desired structured triacylglycerol (**1,2-Palmitolein-3-Olein**) can be purified from the product mixture using techniques such as column chromatography.
 - The composition of the final product is analyzed using methods like HPLC and GC to confirm its structure and purity.

Conclusion

1,2-Palmitolein-3-Olein represents a specific molecular species within the broader class of triacylglycerols, with potential implications for nutrition and metabolic health. A thorough understanding of its properties, its role in lipid metabolism, and the experimental techniques for its study is crucial for advancing research in this area. This guide provides a foundational framework for scientists and professionals, summarizing key data and methodologies to facilitate further investigation into the biological significance of this and other structured lipids.

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